molecular formula C22H18N6O B6025881 1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6025881
M. Wt: 382.4 g/mol
InChI Key: ZCYSRLCNUFIGKK-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common approach is the condensation of 1,3-dimethyl-2-oxobenzimidazole with 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions. The reaction may require catalysts such as palladium or nickel and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-13-10-20(24-14-8-9-18-19(11-14)27(3)22(29)26(18)2)28-17-7-5-4-6-16(17)25-21(28)15(13)12-23/h4-11,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYSRLCNUFIGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC5=C(C=C4)N(C(=O)N5C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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